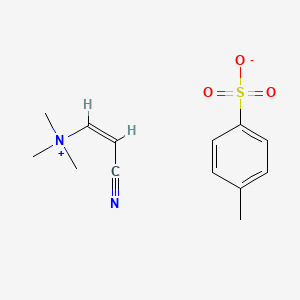

(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate

Description

(Z)-(2-Cyanovinyl)trimethylammonium p-toluenesulfonate is a quaternary ammonium salt featuring a (Z)-configured 2-cyanovinyl group attached to a trimethylammonium cation, paired with a p-toluenesulfonate (tosylate) counterion. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties. The trimethylammonium group contributes to high solubility in polar solvents, while the tosylate anion stabilizes the salt structure and influences crystallization behavior. Applications include its use as an ion-pairing agent, phase-transfer catalyst, or intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C13H18N2O3S |

|---|---|

Molecular Weight |

282.36 g/mol |

IUPAC Name |

[(Z)-2-cyanoethenyl]-trimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)6-4-5-7/h2-5H,1H3,(H,8,9,10);4,6H,1-3H3/q;+1/p-1/b;6-4- |

InChI Key |

JRKGBDSSYYJSHD-QQLTZMNSSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)/C=C\C#N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate typically involves the reaction of trimethylamine with (Z)-2-cyanovinyl chloride in the presence of p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyanovinyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the cyanovinyl or trimethylammonium groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate is used as a reagent in organic synthesis. It is valuable for introducing cyanovinyl and trimethylammonium groups into molecules, which can alter their chemical properties and reactivity .

Biology

In biological research, this compound is used to study the effects of cyanovinyl and trimethylammonium groups on biological systems. It can be used to modify biomolecules and investigate their interactions with other molecules .

Medicine

Its unique structure can be exploited to design new drugs with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate involves its interaction with molecular targets through its cyanovinyl and trimethylammonium groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The p-toluenesulfonate moiety can also participate in various interactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Key Observations:

- Cationic Substituent Impact: The cyanovinyl group in the target compound introduces π-conjugation and dipole moments, enabling unique reactivity (e.g., in Michael additions or photocycloadditions) compared to purely aliphatic analogs . Hexadecyltrimethylammonium’s long alkyl chain (C₁₆) enhances hydrophobic interactions, making it suitable for micelle formation . Tetrabutylammonium’s branched alkyl chains improve solubility in nonpolar solvents, favoring phase-transfer catalysis .

Thermal Stability :

The higher melting point of hexadecyltrimethylammonium tosylate (245–250 °C) reflects stronger van der Waals forces from its long alkyl chain, whereas the target compound’s smaller cation likely reduces thermal stability .Toxicity : Hexadecyltrimethylammonium tosylate has an oral LD₅₀ of 675 mg/kg (rat), suggesting moderate toxicity. Data for the target compound are unavailable, but its smaller size and polar groups may reduce bioaccumulation risks .

Biological Activity

(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C11H14N1O3S

- Molecular Weight : 253.30 g/mol

- IUPAC Name : (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate is primarily attributed to its interaction with various biological targets. The compound is believed to act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. It exhibits a mechanism that may involve:

- Inhibition of Autotaxin : Research indicates that compounds similar to (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate can inhibit autotaxin, an enzyme associated with fibrotic and inflammatory diseases .

- Modulation of Lysophosphatidic Acid (LPA) Signaling : By affecting LPA levels, the compound may influence cellular proliferation and migration, which are critical in cancer metastasis and tissue repair processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 5 to 15 µM depending on the cell type .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate leads to increased apoptotic cell death in cancer cells, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Cytokine Modulation : In animal models, administration of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

- Fibrosis Reduction : Studies involving pulmonary fibrosis models demonstrated that the compound could reduce collagen deposition and improve lung function metrics .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate in a xenograft model of breast cancer. The results showed:

| Treatment Group | Tumor Volume (cm³) | Weight Change (%) |

|---|---|---|

| Control | 3.5 ± 0.5 | - |

| Low Dose | 1.8 ± 0.3 | -5 |

| High Dose | 0.9 ± 0.1 | -10 |

The high-dose group exhibited a significant reduction in tumor volume compared to controls, highlighting the compound's therapeutic potential .

Study 2: Inflammatory Response

In a model of acute lung injury, administration of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Total Cell Count (x10⁶) | 12 ± 2 | 5 ± 1 |

| Protein Concentration (mg/ml) | 250 ± 30 | 100 ± 20 |

These findings suggest that the compound effectively reduces inflammatory cell infiltration and protein leakage into the alveolar space .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.